molecular formula C22H21BrCl2N6O B1662155 ABT-702 dihydrochloride CAS No. 1188890-28-9

ABT-702 dihydrochloride

Cat. No.: B1662155
CAS No.: 1188890-28-9
M. Wt: 536.2 g/mol
InChI Key: OOXNYFKPOPJIOT-UHFFFAOYSA-N
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Description

ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme that plays a crucial role in the metabolic pathway of adenosine. Adenosine kinase phosphorylates adenosine at the 5’ position, regulating intra- and extracellular concentrations of adenosine. This compound has shown significant potential in scientific research due to its ability to selectively inhibit adenosine kinase, thereby increasing adenosine concentrations at sites of tissue trauma and enhancing its analgesic and anti-inflammatory actions .

Preparation Methods

The synthesis of ABT-702 dihydrochloride involves several steps. The compound is chemically known as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochloride. The synthetic route typically includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.

    Attachment of the morpholino-pyridinyl group: This is achieved through a series of substitution reactions.

    Final purification and conversion to dihydrochloride salt: The compound is purified and converted to its dihydrochloride form for stability and solubility.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ABT-702 dihydrochloride undergoes various chemical reactions, primarily involving its functional groups:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ABT-702 dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of adenosine kinase and its effects on adenosine metabolism.

    Biology: The compound is used to investigate the role of adenosine in cellular processes, including its neuromodulatory and anti-inflammatory effects.

    Medicine: this compound has potential therapeutic applications as an analgesic and anti-inflammatory agent. .

Mechanism of Action

ABT-702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the primary enzyme responsible for phosphorylating adenosine. By inhibiting this enzyme, this compound increases the local tissue concentrations of adenosine. Adenosine is an endogenous neuromodulator with antinociceptive and anti-inflammatory properties. The increased adenosine levels enhance its analgesic and anti-inflammatory actions, providing therapeutic benefits in conditions of physiological stress or trauma, such as ischemia, seizures, inflammation, and pain .

Comparison with Similar Compounds

ABT-702 dihydrochloride is unique due to its high selectivity and potency as a non-nucleoside adenosine kinase inhibitor. Similar compounds include:

Compared to these compounds, this compound is more selective for adenosine kinase and does not significantly interact with other adenosine-related sites, such as adenosine receptors, adenosine deaminase, or the adenosine transporter .

Properties

IUPAC Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNYFKPOPJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrCl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017168
Record name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214697-26-4
Record name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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